1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride
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Overview
Description
1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of cyclohexanecarboxylic acid, where an isopropylamino group is attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A precursor to 1-(Isopropylamino)cyclohexanecarboxylic acid hydrochloride, used in the synthesis of various derivatives.
1-Aminocyclohexanecarboxylic acid: Another derivative of cyclohexanecarboxylic acid with different functional groups and properties.
1-Aminocyclopropanecarboxylic acid: Known for its high physiological activity and use in plant growth regulation.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-(propan-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)11-10(9(12)13)6-4-3-5-7-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
InChI Key |
WCEKOVJWTJCWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCCC1)C(=O)O.Cl |
Origin of Product |
United States |
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